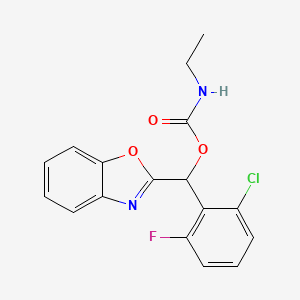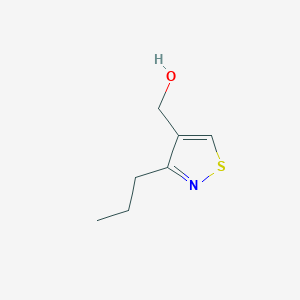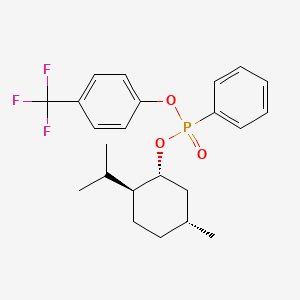
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate is a complex organophosphorus compound It features a cyclohexyl ring substituted with isopropyl and methyl groups, and a phenylphosphonate moiety substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate typically involves the reaction of a cyclohexyl derivative with a phenylphosphonate precursor. The reaction conditions often include the use of organic solvents such as tetrahydrofuran or diethyl ether, and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylphosphonate moiety can interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tris(4-trifluoromethylphenyl)phosphine: A similar compound used as a ligand in various coupling reactions.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with applications in organic synthesis.
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (4-(trifluoromethyl)phenyl) phenylphosphonate is unique due to its specific stereochemistry and the presence of both cyclohexyl and phenylphosphonate moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C23H28F3O3P |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C23H28F3O3P/c1-16(2)21-14-9-17(3)15-22(21)29-30(27,20-7-5-4-6-8-20)28-19-12-10-18(11-13-19)23(24,25)26/h4-8,10-13,16-17,21-22H,9,14-15H2,1-3H3/t17-,21+,22-,30?/m1/s1 |
InChI Key |
HUKQCSOFUVIUNM-IXCZLXKDSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,2-g][1,2]benzoxazole](/img/no-structure.png)
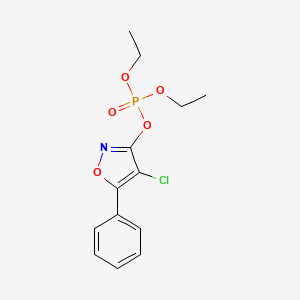
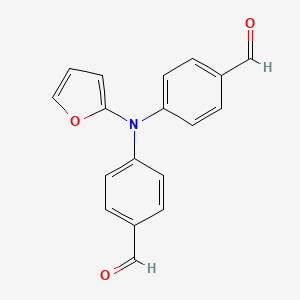
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)

